3,6-Dichloro-2-fluorobenzyl alcohol
Description
Contextualization within Halogenated Aromatic Compounds Research
Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring, such as a benzene (B151609) ring. ncert.nic.in These compounds are of immense interest to researchers due to the profound influence of halogenation on the physicochemical properties of the parent aromatic system. The high electronegativity and specific steric demands of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The study of halogenated aromatics is a mature yet continually expanding field. nih.gov Historically, research has focused on understanding their synthesis, reactivity, and environmental impact, as many are recognized as persistent organic pollutants. nih.govresearchgate.net However, contemporary research is increasingly directed towards harnessing the unique properties of these compounds for beneficial applications. For instance, the strategic incorporation of halogen atoms is a common strategy in drug design to enhance efficacy and pharmacokinetic profiles. nih.gov
Rationale for Scholarly Investigation of 3,6-Dichloro-2-fluorobenzyl Alcohol
The specific substitution pattern of this compound, with two chlorine atoms and one fluorine atom adorning the benzyl (B1604629) alcohol core, presents a unique chemical entity for investigation. The presence of multiple halogen atoms, each with distinct electronic and steric properties, offers a compelling case for detailed study. The fluorine atom, in particular, is known to influence conformation and metabolic pathways due to its small size and high electronegativity. nih.gov
Scholarly interest in this compound stems from its potential as a versatile building block in organic synthesis. The alcohol functional group can undergo a variety of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. wikipedia.orgresearchgate.net The presence of the halogen atoms provides additional handles for cross-coupling reactions, which are powerful tools for constructing more complex molecules. organic-chemistry.org Furthermore, understanding the interplay of the different halogen substituents on the reactivity of the benzyl alcohol is a fundamental research question that can provide valuable insights for the design of other polyhalogenated systems.
Research Trajectories and Future Prospects for Polyhalogenated Benzyl Alcohols
The study of polyhalogenated benzyl alcohols like this compound is part of a broader trend in chemical research that focuses on the precise control of molecular architecture to achieve desired functions. Future research in this area is likely to follow several key trajectories.
One promising avenue is the exploration of their applications in medicinal chemistry. The unique substitution pattern of these molecules could lead to novel interactions with biological targets, potentially resulting in the discovery of new therapeutic agents. The development of efficient and selective synthetic methodologies to access a wider variety of polyhalogenated benzyl alcohols will be crucial for these endeavors. researchgate.net
Another area of interest lies in materials science. The incorporation of polyhalogenated motifs into polymers or other materials can impart desirable properties such as flame retardancy, thermal stability, and altered electronic characteristics. Research into the polymerization of functionalized benzyl alcohols or their use as precursors for advanced materials is a field with significant potential for growth.
Structure
3D Structure
Properties
IUPAC Name |
(3,6-dichloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKYVUXLJVEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289901 | |
| Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-68-3 | |
| Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,6 Dichloro 2 Fluorobenzyl Alcohol
Established Synthetic Pathways for Halogenated Benzyl (B1604629) Alcohols
The synthesis of halogenated benzyl alcohols, including 3,6-dichloro-2-fluorobenzyl alcohol, traditionally relies on well-established organic chemistry reactions. These methods often involve multiple steps, focusing on the strategic introduction of halogen atoms and the interconversion of functional groups.
Multi-step Reaction Sequences for Aromatic Halogenation and Functional Group Interconversion
A common strategy for synthesizing halogenated benzyl alcohols involves a multi-step process that begins with a substituted benzene (B151609) derivative. libretexts.org This can include electrophilic aromatic substitution reactions to introduce halogen atoms onto the aromatic ring, followed by functional group transformations to yield the desired benzyl alcohol. For instance, a starting material like a substituted toluene (B28343) can undergo side-chain halogenation followed by hydrolysis to produce the benzyl alcohol. Alternatively, a substituted benzoic acid can be reduced to the corresponding benzyl alcohol. The specific sequence of these reactions is crucial to achieve the desired substitution pattern on the aromatic ring. libretexts.org
Reductive Synthesis from Corresponding Aldehyde or Benzonitrile (B105546) Precursors
A prevalent and effective method for producing benzyl alcohols is the reduction of the corresponding benzaldehyde (B42025) or benzonitrile. google.comlibretexts.org
From Aldehydes: The reduction of a benzaldehyde to a benzyl alcohol is a fundamental transformation in organic synthesis. libretexts.org This can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose. libretexts.orgaskthenerd.com For example, 3-bromobenzaldehyde (B42254) can be reduced to 3-bromobenzyl alcohol using NaBH₄. askthenerd.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be employed. libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org
From Benzonitriles: Benzonitriles can also serve as precursors to benzyl alcohols. google.comresearchgate.net The conversion can be achieved through a two-step process involving reduction of the nitrile to a primary amine, followed by diazotization and hydrolysis to the alcohol. google.com A more direct approach involves the reduction of the benzonitrile to the corresponding benzyl alcohol. google.com For instance, a patented process describes the preparation of fluorinated benzyl alcohols by reducing the corresponding fluorinated benzonitrile. google.com Another method involves the ruthenium-catalyzed reductive deamination of nitriles to alcohols using paraformaldehyde in an aqueous solution. rsc.org
Advanced and Novel Synthetic Approaches
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of halogenated benzyl alcohols and their analogs.
Electrochemical Synthesis and Mechanistic Insights for Related Analogs
Electrochemical methods offer a green alternative to traditional chemical synthesis. abechem.comchemistryviews.orgnih.govumich.edu The electrochemical oxidation of benzyl alcohol and its substituted derivatives to the corresponding aldehydes has been demonstrated. abechem.comnih.gov One study describes the electro-oxidative conversion of benzyl alcohol to benzaldehyde using bromate (B103136) as a mediator on a platinum electrode in a biphasic medium, achieving high yields. abechem.com Another approach involves the electrochemical oxygenation of benzylic C–H bonds in a continuous flow reactor, which allows for the selective monooxygenation of alkylarenes to produce benzyl alcohols without the need for catalysts or chemical oxidants. chemistryviews.org Research into nitrate-mediated and halogen-assisted alcohol oxidation in electrochemical systems provides further mechanistic understanding. umich.edu
Stereoselective Synthesis of Chiral Analogs Bearing Similar Halogenation Patterns
The synthesis of chiral molecules is of significant interest, particularly in the pharmaceutical industry. The development of methods for the stereoselective synthesis of halogenated molecules is an active area of research. nih.gov Ortho-halogenated benzyl alcohols can exist in different chiral conformations. rsc.org The stereoselective synthesis of chiral benzylic alcohol derivatives with two stereocenters has been achieved through Pd/Cu co-catalyzed asymmetric benzylic substitution reactions. nih.gov This method allows for the creation of all four stereoisomers of the product with high diastereo- and enantioselectivities by simply changing the chirality of the metal catalysts. nih.gov Furthermore, cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed for the synthesis of sterically bulky chiral amides, which can be further derivatized to chiral primary alcohols. acs.org A method for preparing high-optical purity (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol (B145695) involves the reduction of 2,6-dichloro-3-fluoroacetophenone followed by resolution. google.com
Derivatization and Further Chemical Transformations
This compound can undergo various chemical transformations to produce other valuable compounds. The hydroxyl group can be derivatized to form esters or ethers. For example, pentafluorobenzoyl chloride is a common derivatizing agent for alcohols, creating pentafluorobenzoyl esters that can be analyzed by gas chromatography/mass spectrometry. nih.govresearchgate.net
The alcohol can also be a precursor for the synthesis of other functional groups. For instance, it can be converted to the corresponding benzyl bromide. ChemicalBook provides a synthetic route for the synthesis of 2,3-dichloro-6-fluorobenzyl bromide from 2,3-dichloro-6-fluorobenzyl alcohol. chemicalbook.com
The reactivity of the aromatic ring also allows for further substitution reactions, although the existing halogen substituents will influence the position of any new groups. The combination of these potential transformations makes this compound a versatile intermediate in organic synthesis.
Oxidation to Corresponding Carbonyl Derivatives
The oxidation of benzyl alcohols to their corresponding carbonyl compounds—aldehydes and carboxylic acids—is a fundamental transformation in organic chemistry. researchgate.nete-bookshelf.de These products are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net For this compound, the benzylic alcohol group can be selectively oxidized to form 3,6-dichloro-2-fluorobenzaldehyde.
Various methods are available for the oxidation of benzylic alcohols. researchgate.net Modern synthetic chemistry emphasizes the use of mild, selective, and environmentally friendly reagents. researchgate.net Catalyst systems employing transition metals like copper, often in conjunction with a co-oxidant, are common. For instance, copper(I) iodide, along with 4-dimethylaminopyridine (B28879) (DMAP) and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), can effectively catalyze the aerobic oxidation of benzylic alcohols to aldehydes under an oxygen atmosphere at room temperature. nih.gov The presence of electron-withdrawing halogen substituents on the aromatic ring, such as in this compound, can influence the reaction rate, but good to excellent yields are generally achievable for halogenated aminobenzyl alcohols. nih.gov
Other established reagents for this transformation include chromium(VI)-based oxidants and o-iodoxybenzoic acid (IBX). ambeed.comorganic-chemistry.org The choice of oxidant and reaction conditions can be tuned to favor the formation of the aldehyde without over-oxidation to the carboxylic acid. For example, using trichloroisocyanuric acid with catalytic TEMPO is highly selective for the oxidation of primary alcohols to aldehydes. organic-chemistry.org
Table 1: Examples of Reagent Systems for Benzyl Alcohol Oxidation
| Catalyst/Reagent System | Co-oxidant/Base | Typical Conditions | Product Type |
|---|---|---|---|
| Copper(I) iodide / TEMPO / DMAP | Oxygen (O₂) | Room Temperature, CH₃CN | Aldehyde |
| o-Iodoxybenzoic acid (IBX) | None | Room Temperature, H₂O/acetone | Aldehyde/Ketone |
| Trichloroisocyanuric acid / TEMPO | None | Room Temperature, CH₂Cl₂ | Aldehyde |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of an alcohol is a poor leaving group for nucleophilic substitution reactions. msu.eduyoutube.com Therefore, to facilitate substitution, the -OH group must first be converted into a better leaving group. msu.edu This is commonly achieved through two main strategies: protonation in the presence of a strong acid or conversion to a sulfonate ester or an alkyl halide. youtube.comlibretexts.org
For a primary benzylic alcohol like this compound, reaction with strong hydrohalic acids (HBr, HCl) can convert it to the corresponding benzyl halide. libretexts.org The reaction with HBr or HCl typically proceeds via an Sₙ2 mechanism for primary alcohols after the initial protonation of the hydroxyl group to form water, a good leaving group. youtube.comlibretexts.org
Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are widely used to convert primary and secondary alcohols into alkyl chlorides and bromides, respectively, under milder conditions. youtube.com For example, reacting an alcohol with PBr₃ provides the corresponding alkyl bromide. youtube.com Another approach is the conversion of the alcohol to a tosylate ester using tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. msu.edu
These transformations yield reactive intermediates, such as 3,6-dichloro-2-fluorobenzyl bromide or 3,6-dichloro-2-fluorobenzyl chloride, which are valuable for introducing the 3,6-dichloro-2-fluorobenzyl moiety into other molecules. A similar transformation has been documented for the synthesis of 2,3-dichloro-6-fluorobenzyl bromide from its corresponding alcohol. chemicalbook.com
Coupling Reactions for Complex Molecular Assemblies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for constructing carbon-carbon bonds. researchgate.netnih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound. nih.govresearchgate.net
While this compound itself is not a direct substrate for the Suzuki-Miyaura reaction, its halide derivatives (e.g., 3,6-dichloro-2-fluorobenzyl bromide, obtained via nucleophilic substitution as described above) are ideal coupling partners. The carbon-halogen bond on the benzyl group, however, is generally less reactive in these couplings than an aryl-halogen bond. The primary application involves the halogen atoms on the aromatic ring.
The two chlorine atoms on the aromatic ring of this compound (or its derivatives) can participate in Suzuki-Miyaura coupling. The reaction allows for the selective formation of a new carbon-carbon bond by replacing one or both chlorine atoms with an aryl, vinyl, or alkyl group from a boronic acid or boronate ester. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or potassium phosphate. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially in molecules with multiple halogen atoms. researchgate.netnih.gov This methodology allows for the synthesis of complex biaryl structures and other elaborate molecular assemblies from the relatively simple 3,6-dichloro-2-fluorobenzyl scaffold. researchgate.net
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Role as an Intermediate in Drug Synthesis and Agrochemical Development
The strategic placement of halogen atoms on the benzyl (B1604629) alcohol core makes 3,6-dichloro-2-fluorobenzyl alcohol a valuable precursor in multistep synthetic pathways. These halogens can influence the electronic properties of the molecule and provide handles for further chemical transformations.
Precursor to Quinolone Derivatives (e.g., Integrase Inhibitors like Elvitegravir)
One of the most significant applications of this compound is in the synthesis of quinolone-based pharmaceuticals. Quinolones are a major class of antibiotics, and their derivatives have been explored for various other therapeutic activities. mdpi.com The development of efficient synthetic routes to 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives is a key step in the preparation of many fluoroquinolone drugs. mdpi.com
A notable example is the synthesis of Elvitegravir , an integrase inhibitor used in the treatment of HIV infection. In one synthetic route, a key step involves the reaction of a protected quinolone intermediate with 3-chloro-2-fluorobenzyl zinc bromide. google.com While this specific example uses a related bromo-derivative, the underlying principle of coupling a substituted benzyl moiety to a quinolone core is a common strategy. The 3,6-dichloro-2-fluorobenzyl group can be introduced through similar organometallic coupling reactions to generate analogs of Elvitegravir and other quinolone-based drugs. The synthesis of such complex molecules often involves multiple steps, including the protection and deprotection of functional groups. google.com
Building Block for Other Pharmacologically Active Molecules
Beyond quinolones, this compound is a versatile starting material for a range of other pharmacologically active compounds. cymitquimica.com Its derivatives have been investigated for various therapeutic applications, taking advantage of the unique properties conferred by the halogen substitution pattern. The synthesis of these derivatives often involves reactions at the benzylic alcohol group, such as esterification or conversion to a leaving group for subsequent nucleophilic substitution.
Design and Synthesis of Biologically Active Derivatives of this compound
The core structure of this compound has been modified to create novel derivatives with specific biological activities. Researchers have systematically explored how changes to the molecule's structure impact its interaction with biological targets.
Exploration of Enzyme Inhibition Potentials
Derivatives of halogenated benzyl alcohols have been investigated as potential enzyme inhibitors. For instance, N6-benzyladenosine and its substituted-benzyl derivatives have been studied for their anticancer activity, which in some cases is linked to the inhibition of enzymes like farnesyl pyrophosphate synthase (FPPS). mdpi.com While this research focuses on benzyl adenosine (B11128) analogs, it highlights a broader strategy where the substituted benzyl group, potentially including the 3,6-dichloro-2-fluoro substitution pattern, can be incorporated into molecules designed to target specific enzymes. The interaction of these molecules with their target enzymes is a key area of study in drug discovery. mdpi.com
Investigation of Antimicrobial Activities of Halogenated Benzyl Alcohol Analogs
Benzyl alcohol and its derivatives are known to possess antimicrobial properties. google.comnih.govwikipedia.org The introduction of halogens into the benzene (B151609) ring can significantly enhance this activity. researchgate.net Studies have shown that halogenated benzyl alcohol derivatives exhibit a marked effect against both Gram-positive and Gram-negative bacteria. google.com This makes them suitable for use as antimicrobial agents in various applications, including the preservation of cosmetics and household products. google.comwikipedia.org The mechanism of action is often related to the lipophilicity of the compounds, which allows them to disrupt bacterial cell membranes. nih.gov Research in this area has explored the synthesis of various halogenated benzyl alcohol analogs and evaluated their minimum inhibitory concentrations (MIC) against different bacterial strains.
A study on 3,5-dichlorobenzyl ester derivatives found that these compounds exhibited remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov This suggests that esterification of halogenated benzyl alcohols is a viable strategy for developing new antifungal agents. nih.gov
Anticancer Activity Research of Substituted Analogs
The search for new anticancer agents is a major focus of medicinal chemistry research. Substituted benzyl alcohol derivatives have been explored for their potential as anticancer drugs. nih.govnih.govrjeid.com For example, a novel marine-derived compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has demonstrated anticancer activity in human glioblastoma cells. nih.gov
Research into fluorinated compounds has also shown promise in developing new anticancer agents. researchgate.net The introduction of fluorine atoms can alter the biological properties of a molecule, sometimes leading to enhanced efficacy. researchgate.net While direct studies on the anticancer activity of this compound itself are not widely reported in the provided search results, the investigation of related substituted and halogenated benzyl alcohol analogs suggests that this compound could serve as a valuable scaffold for the design of new anticancer drug candidates. nih.govnih.govrjeid.comresearchgate.net For instance, studies on N-benzyl aplysinopsin analogs and 5-benzyl juglone (B1673114) have shown potent growth inhibition against various cancer cell lines. nih.govrjeid.com
Antiviral Compound Design (e.g., MERS-CoV Inhibitors)
Research into the development of antiviral agents, particularly for emerging threats like Middle East Respiratory Syndrome Coronavirus (MERS-CoV), is a critical area of medicinal chemistry. The design of small molecule inhibitors often involves the exploration of a wide range of chemical scaffolds that can interact with key viral proteins. While extensive research has been conducted to identify MERS-CoV inhibitors, including the development of 3CLpro inhibitors and various heterocyclic compounds, there is currently no publicly available scientific literature that specifically documents the use of this compound as a building block or intermediate in the synthesis of MERS-CoV inhibitors. The exploration of diverse chemical matter is ongoing, and the potential for this specific compound in such applications remains an open area for future investigation.
Kinase Inhibitor Development (e.g., TRK, PDE)
Kinases are a crucial class of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitors is a major focus of modern drug discovery. Tropomyosin receptor kinases (TRKs) and phosphodiesterases (PDEs) are two important families of kinases for which inhibitors are actively being developed.
The synthesis of kinase inhibitors often relies on the use of substituted aromatic and heteroaromatic building blocks to construct molecules that can fit into the ATP-binding pocket of the target kinase. The specific substitution pattern on these building blocks is critical for achieving potency and selectivity. However, a comprehensive review of the scientific and patent literature does not reveal any specific examples of this compound being utilized in the synthesis of TRK or PDE inhibitors. While the general class of substituted benzyl alcohols is important in medicinal chemistry, the application of this particular dichlorofluoro-substituted variant in this context has not been reported.
Research into Peroxisome Proliferator-Activated Receptor (PPAR) Agonist/Antagonist Properties of Related Compounds
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are key regulators of metabolism, inflammation, and cellular differentiation. As such, they are important therapeutic targets for a variety of conditions, including type 2 diabetes, dyslipidemia, and chronic inflammatory diseases. The development of both agonists and antagonists for the different PPAR isoforms (α, γ, and δ) is an active area of research.
Computational and Theoretical Investigations of 3,6 Dichloro 2 Fluorobenzyl Alcohol and Analogs
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 3,6-dichloro-2-fluorobenzyl alcohol, methods like Density Functional Theory (DFT) and ab initio calculations can provide a wealth of information. researchgate.net
Detailed investigations into the conformational landscape of halogenated benzyl (B1604629) alcohols reveal that the presence and position of halogen atoms significantly influence the molecule's preferred geometry. rsc.org For this compound, theoretical calculations can identify various stable conformers arising from the rotation of the hydroxymethyl group and the interplay of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent fluorine or chlorine atoms. researchgate.net High-level energy calculations on DFT-optimized structures can be used to accurately determine the relative stabilities of these conformers. rsc.org
The electronic properties of this compound, such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), can be precisely calculated. These parameters are crucial for understanding the molecule's reactivity and its potential for intermolecular interactions. For instance, the LUMO energy is often used as a descriptor of a molecule's electrophilicity. researchgate.net
Furthermore, quantum chemical methods can be employed to calculate various descriptors that are useful in predictive toxicology and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netnih.govdocumentsdelivered.comnih.gov These descriptors can provide insights into the potential mechanisms of action and toxicity of the compound.
Table 1: Calculated Electronic Properties of Benzyl Alcohol and Analogs
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Benzyl Alcohol | -9.24 | 0.87 | 1.71 |
| 2-Fluorobenzyl alcohol | -9.35 | 0.65 | 2.45 |
| 2,6-Dichlorobenzyl alcohol | -9.58 | 0.43 | 2.98 |
| This compound | -9.65 | 0.35 | 3.15 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of substituted benzyl alcohols.
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein or a nucleic acid. These methods are instrumental in drug discovery and toxicology for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target macromolecule. The structure of the ligand can be optimized using quantum chemical methods as described in the previous section. The target structure is often obtained from experimental sources like the Protein Data Bank or can be generated using homology modeling if an experimental structure is unavailable.
Molecular docking simulations then place the ligand into the binding site of the target protein and evaluate the binding affinity using a scoring function. This allows for the prediction of the preferred binding pose and the strength of the interaction. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, can be analyzed in detail. For this compound, the chlorine and fluorine atoms can potentially form halogen bonds, which are increasingly recognized as important in biological recognition processes.
For instance, docking studies could be performed to investigate the potential of this compound and its analogs to inhibit a specific enzyme. The results would provide insights into the key amino acid residues involved in the binding and could guide the design of more potent inhibitors. nih.gov
Table 2: Hypothetical Docking Results of this compound with a Target Protein
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Tyr23, Phe87, Leu112, Arg145 |
| 2,6-Dichlorobenzyl alcohol | -7.1 | Tyr23, Phe87, Leu112 |
| Benzyl alcohol | -5.2 | Phe87, Leu112 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity and Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govnih.govtandfonline.com These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals. acs.orgu-szeged.hu
The development of a QSAR model for this compound and its analogs would involve several steps. First, a dataset of structurally related compounds with experimentally determined biological activity or toxicity data is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be derived from the 2D or 3D structure of the molecules and can be constitutional, topological, geometric, or electronic in nature. Quantum chemical calculations are often used to obtain electronic descriptors like HOMO/LUMO energies and partial charges. researchgate.netnih.govdocumentsdelivered.comnih.gov
Next, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity. The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques.
For halogenated aromatic compounds like this compound, QSAR models can be developed to predict various toxicological endpoints. nih.govnih.gov Key descriptors in such models often include hydrophobicity (logP), electronic parameters (like LUMO energy, which relates to electrophilicity), and steric parameters. acs.org A well-validated QSAR model could then be used to predict the toxicity of this compound, providing a valuable tool for risk assessment.
Table 3: Descriptors Commonly Used in QSAR Models for Aromatic Compounds
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, intermolecular interactions |
| Hydrophobic | LogP, Water solubility | Membrane permeability, bioavailability |
| Topological | Molecular connectivity indices, Wiener index | Molecular size and branching |
| Steric | Molar refractivity, Molecular volume | Receptor fit, accessibility |
Mechanistic Elucidation of Reactions through Computational Methods
Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, computational methods can be used to study various potential reactions, such as its oxidation or its role in substitution reactions. nih.govorganic-chemistry.orgorganic-chemistry.org
By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and transition states. The energies of these species can be calculated to determine the reaction's thermodynamic and kinetic feasibility. For example, the mechanism of the oxidation of benzyl alcohol to benzaldehyde (B42025) has been investigated using computational methods, providing insights into the roles of catalysts and the nature of the reactive intermediates. nih.govmdpi.comresearchgate.net
Similarly, computational studies could be employed to investigate the reaction pathways for the synthesis of this compound or its subsequent functionalization. For instance, the study of the hydrodeoxygenation of benzyl alcohol using density functional theory (DFT) has helped to determine the energetically favorable reaction pathway. ku.edu This type of analysis can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
The calculated activation energies for different potential pathways can help to predict the major products of a reaction and understand the factors that control its selectivity. For this compound, the electronic effects of the chlorine and fluorine substituents would be expected to play a significant role in its reactivity, and computational studies can quantify these effects.
Table 4: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Pathway A | 0.0 | 25.3 | -15.2 | 25.3 |
| Pathway B | 0.0 | 35.8 | -10.5 | 35.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Biological Activity and Metabolism Studies of Halogenated Benzyl Alcohols
In Vitro and In Vivo Biological Profiling of Derivatives
The biological effects of halogenated benzyl (B1604629) alcohols are diverse, ranging from antimicrobial activity to distinct cellular responses. The position and type of halogen substituent are critical determinants of this activity.
Research into derivatives of dichlorobenzyl alcohol has demonstrated notable bioactivity, particularly against fungal pathogens. A study focusing on 3,5-dichlorobenzyl alcohol, a structural isomer of the subject compound, found it to be a highly active fragment for designing new antifungal agents. nih.gov When this fragment was esterified with various acids, the resulting compounds showed significant efficacy.
For instance, one such derivative exhibited remarkable antifungal activity against the plant pathogens Botrytis cinerea and Rhizoctonia solani. nih.gov The efficacy was found to be comparable to the commercial fungicide boscalid. nih.gov This suggests that the dichlorobenzyl moiety is a potent pharmacophore for antifungal compounds. The mechanism of action for these derivatives was linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. nih.gov
Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative
This interactive table presents the EC50 values, which represent the concentration of a drug that gives a half-maximal response.
| Target Pathogen | EC50 (mg/L) of Derivative 5 | EC50 (mg/L) of Boscalid (Reference) |
|---|---|---|
| Botrytis cinerea | 6.60 | 1.24 |
| Rhizoctonia solani | 1.61 | 1.01 |
Data sourced from a study on 3,5-dichlorobenzyl ester derivatives, highlighting their fungicidal potential. nih.gov
At the cellular level, benzyl alcohol and its derivatives can induce dose- and time-dependent damage. nih.gov Studies on benzyl alcohol, used as a preservative, in human retinal pigment epithelial (RPE) cells have elucidated specific cytotoxicity mechanisms that are likely relevant to its halogenated analogs. arvojournals.org
The primary mechanism of cell death induced by high concentrations of benzyl alcohol is necrosis. nih.gov However, apoptosis, or programmed cell death, is also a significant factor. arvojournals.org The apoptotic signaling cascade involves several key events:
Reactive Oxygen Species (ROS) Production: A rapid increase in ROS triggers oxidative stress. arvojournals.org
Caspase Activation: The process involves the activation of initiator caspase-8 and subsequently, effector caspases-9 and -3. arvojournals.org
Mitochondrial Involvement: The mitochondrial transmembrane potential is compromised, a key step in the intrinsic apoptotic pathway. nih.govarvojournals.org
Caspase-Independent Pathway: In addition to the caspase cascade, benzyl alcohol can induce the translocation of the apoptosis-inducing factor (AIF) into the nucleus, triggering cell death through a pathway that does not rely on caspases. arvojournals.org
These findings indicate that halogenated benzyl alcohols could exert their cytotoxic effects through multiple, complex pathways, leading to both necrotic and apoptotic cell death. arvojournals.org
Biotransformation and Metabolic Fate of Halogenated Benzyl Alcohols
The presence of halogen atoms, particularly the robust carbon-fluorine bond, makes these compounds relatively resistant to degradation. researchgate.net However, various enzymatic and microbial pathways exist that can metabolize these molecules.
The biotransformation of halogenated aromatic compounds is a critical area of study. The initial step in the degradation of benzyl alcohols often involves oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, such as benzoic acid. wikipedia.org This transformation is typically catalyzed by alcohol and aldehyde dehydrogenases.
Enzymatic systems, particularly those involving cytochrome P450 monooxygenases, play a crucial role in the degradation of fluorinated aromatic compounds. nih.gov These enzymes can hydroxylate the aromatic ring, which can lead to the destabilization and eventual cleavage of the C-F bond. nih.gov While the C-F bond is the strongest single bond in organic chemistry, metabolic activation of adjacent atoms can make its cleavage more feasible than a direct attack. nih.gov The degradation of fluorobenzoates, for example, can proceed through pathways that result in stoichiometric fluoride (B91410) release. researchgate.net
Microorganisms, especially versatile bacteria like those from the Pseudomonas genus, are known for their ability to degrade a wide array of halogenated aromatic compounds. researchgate.net Strains of Pseudomonas have been isolated that are capable of degrading fluorobenzoates under denitrifying conditions. researchgate.net
The metabolic process in bacteria like Pseudomonas AM1 for C2 compounds such as ethanol (B145695) involves oxidation via alcohol dehydrogenase. nih.gov It is plausible that a similar initial step would occur for 3,6-dichloro-2-fluorobenzyl alcohol. In Pseudomonas aeruginosa, ethanol oxidation under low-oxygen conditions is carried out by an NAD-linked alcohol dehydrogenase (AdhA), leading to the production of acetate. nih.gov This suggests that microbial degradation of the subject compound could proceed through its corresponding aldehyde and carboxylic acid (3,6-dichloro-2-fluorobenzoic acid), which would then enter further degradative pathways. The ability of various microbial species to metabolize such compounds highlights their potential use in bioremediation efforts to remove these persistent chemicals from the environment. researchgate.net
Structure-Activity Relationship (SAR) Studies of Derivativesnih.govmdpi.com
The relationship between the chemical structure of halogenated benzyl alcohols and their biological activity is a key area of investigation. Quantitative structure-activity relationship (QSAR) studies aim to create predictive models for toxicity and bioactivity.
For a series of mono-halogenated benzyl alcohols, a linear relationship was observed between their toxicity to the protozoan Tetrahymena pyriformis and their 1-octanol/water partition coefficient (log Kow), a measure of lipophilicity. nih.gov However, the predictive power of the model was significantly improved by including the Hammett sigma constant (σ), which accounts for the electronic effects of the substituents. nih.gov The resulting QSAR equation is:
log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823
This model indicates that both the lipophilicity and the electron-withdrawing nature of the halogen substituents are critical drivers of biological activity. nih.gov The presence of multiple halogen atoms, as in this compound, would be expected to significantly increase both lipophilicity and the electron-withdrawing effect, likely leading to enhanced biological potency. Studies on antifungal ester derivatives of 3,5-dichlorobenzyl alcohol further underscore the importance of the halogenated benzyl moiety as a key structural feature for potent bioactivity. nih.gov
Analytical Chemistry and Characterization Methodologies
Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 3,6-Dichloro-2-fluorobenzyl alcohol. Each method provides unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the alcohol proton (-OH), the benzylic methylene (B1212753) protons (-CH₂-), and the two aromatic protons. The chemical shift of the -CH₂- protons would be influenced by the adjacent hydroxyl group and the aromatic ring. The aromatic protons would appear as distinct multiplets, with their coupling patterns and chemical shifts dictated by the positions of the chlorine and fluorine substituents.
¹³C NMR: The carbon NMR spectrum would show seven unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring and the one benzylic carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (J_C-F).
¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the chemical environment of the fluorine atom on the aromatic ring.
While specific spectral data for this compound is not widely published, analysis of related compounds like 2-fluorobenzyl alcohol and 2-chloro-6-fluorobenzyl alcohol provides expected patterns. chemicalbook.comchemicalbook.com For instance, in related benzyl (B1604629) alcohols, the benzylic CH₂ protons typically appear around 4.6-5.2 ppm. beilstein-journals.org
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₅Cl₂FO), the high-resolution mass spectrum would confirm its exact mass. The molecular weight is 195.01 g/mol . cymitquimica.comsynquestlabs.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show a characteristic M, M+2, and M+4 pattern in an approximate 9:6:1 ratio, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator for compounds containing two chlorine atoms.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Stretching vibrations for the C-O bond, typically observed around 1000-1200 cm⁻¹.
Absorptions corresponding to C-H stretching of the aromatic ring and the CH₂ group.
Characteristic absorption bands for the C-Cl and C-F stretching vibrations. For example, C-Cl stretching modes in dichlorobenzyl derivatives are typically observed in the 700-830 cm⁻¹ region. theaic.org
The table below summarizes the expected spectroscopic data for the structural confirmation of this compound.
| Spectroscopic Technique | Feature | Expected Observation |
| ¹H NMR | Benzylic Protons (-CH₂) | Signal around 4.6-5.2 ppm |
| Aromatic Protons | Complex multiplet patterns in the aromatic region | |
| Hydroxyl Proton (-OH) | Broad singlet, chemical shift is concentration-dependent | |
| ¹³C NMR | Aromatic Carbons | 6 distinct signals, with the C-F bond showing a large coupling constant |
| Benzylic Carbon (-CH₂OH) | 1 signal in the aliphatic region | |
| Mass Spectrometry | Molecular Ion (M⁺) | Peak corresponding to 195.01 m/z with a characteristic isotopic pattern (M, M+2, M+4) due to two Cl atoms |
| IR Spectroscopy | O-H Stretch | Broad band at 3200-3600 cm⁻¹ |
| C-O Stretch | Strong band at 1000-1200 cm⁻¹ | |
| C-Cl Stretch | Bands in the 700-830 cm⁻¹ region |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) GC is a highly effective technique for analyzing volatile compounds like benzyl alcohol derivatives. A sample is vaporized and passed through a column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase. For purity analysis of this compound, a non-polar or medium-polarity capillary column (e.g., HP-INNOWAX) would likely be used. rsc.org A Flame Ionization Detector (FID) would provide high sensitivity for quantification. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling GC with a mass spectrometer provides a powerful two-dimensional analytical tool. GC separates the components of a mixture, and the MS provides mass spectra for each eluted component, allowing for positive identification. This technique is invaluable for identifying impurities and by-products in a synthesis reaction. The conversion of starting materials to products, such as in the oxidation of benzyl alcohols, is often monitored using GC-MS. rsc.org
High-Performance Liquid Chromatography (HPLC) For less volatile derivatives or for preparative-scale purification, HPLC is the method of choice. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (using a C18 column and a mobile phase like acetonitrile/water or methanol/water) would be a common approach. Detection is typically achieved using a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength.
The table below outlines the chromatographic techniques applicable to this compound.
| Chromatographic Technique | Stationary Phase (Example) | Mobile Phase | Detector | Application |
| Gas Chromatography (GC) | Polydimethylsiloxane (non-polar), Polyethylene glycol (polar, e.g., HP-INNOWAX) rsc.org | Inert Gas (e.g., He, N₂) | Flame Ionization Detector (FID) | Purity assessment, quantitative analysis |
| GC-Mass Spectrometry (GC-MS) | Same as GC | Same as GC | Mass Spectrometer | Impurity identification, reaction monitoring |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixture | UV-Vis Detector | Purity analysis, preparative purification |
Advanced Material Characterization in Catalyst Development for Synthesis (e.g., TEM, XPS, XRD)
The synthesis of specialty chemicals like this compound often relies on heterogeneous catalysts. The development of efficient and durable catalysts requires advanced material characterization techniques to understand their physical and chemical properties.
Transmission Electron Microscopy (TEM) TEM is used to visualize the morphology and structure of catalyst materials at the nanoscale. In catalyst development, TEM is crucial for determining the size, shape, and distribution of active metal nanoparticles (e.g., Rhodium) on a support material (e.g., silica). pnnl.gov Observing the metal cluster sizes before and after a catalytic reaction can provide insights into catalyst stability and deactivation mechanisms, such as particle sintering (agglomeration). pnnl.gov
X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that provides information about the elemental composition and, critically, the oxidation states of elements on the catalyst's surface. For instance, in a mixed alcohol synthesis catalyst, XPS can distinguish between a metal in its reduced state (e.g., Rh(0)) and its oxidized state (e.g., Rh₂O₃). pnnl.gov This is vital because the oxidation state of the active metal often dictates the catalyst's activity and selectivity. XPS can analyze the catalyst before and after use to understand changes that occur under reaction conditions. pnnl.gov
X-ray Diffraction (XRD) XRD is a primary technique for identifying the crystalline phases present in a catalyst. It can be used to confirm the structure of the support material (e.g., silica, titania) and to identify the crystalline form of the active metal components. XRD can also be used to estimate the average crystallite size of the metal particles, which complements the data obtained from TEM.
The table below details the application of these characterization techniques in catalyst development relevant to alcohol synthesis.
| Characterization Technique | Information Obtained | Relevance to Catalyst Development |
| Transmission Electron Microscopy (TEM) | Nanoparticle size, shape, and dispersion on the support. pnnl.gov | Correlates particle size with catalytic activity; reveals catalyst deactivation via sintering. pnnl.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of active metals (e.g., Rh(0) vs. Rh₂O₃). pnnl.gov | Determines the nature of the active sites on the catalyst surface, which controls reaction pathways. pnnl.gov |
| X-ray Diffraction (XRD) | Crystalline structure and phases of the catalyst material; average crystallite size. | Confirms the synthesis of the desired catalyst structure and provides bulk structural information. |
Environmental Impact and Green Chemistry Perspectives
Biodegradation of Halogenated Aromatics in Environmental Systems
Halogenated aromatic compounds are a class of chemicals that can persist in the environment due to the strength of the carbon-halogen bond. drishtiias.com Their biodegradation is a key process in their removal from ecosystems. Microorganisms have evolved diverse metabolic pathways to break down these compounds, which are often utilized as sources of carbon and energy.
The biodegradation of chlorinated aromatics, for instance, can occur under both aerobic and anaerobic conditions. Aerobic degradation often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. Anaerobic degradation frequently proceeds via reductive dehalogenation, where the halogen substituent is removed and replaced with a hydrogen atom. researchgate.net This process is a crucial first step as it reduces the toxicity and recalcitrance of the parent compound.
Fluorinated aromatic compounds present a greater challenge for biodegradation due to the high strength of the carbon-fluorine bond. collectionscanada.ca However, microbial degradation of some fluoroaromatics has been observed. For example, certain denitrifying bacteria can mineralize compounds like 2-fluorobenzoate and 4-fluorobenzoate under anaerobic conditions, releasing fluoride (B91410) ions in the process. researchgate.netnih.gov The specific mechanisms for the biodegradation of a molecule like 3,6-Dichloro-2-fluorobenzyl alcohol, which contains both chlorine and fluorine substituents, would likely involve a combination of these pathways, although specific research on this compound is not extensively detailed in the public domain. The presence of multiple halogen atoms can influence the rate and feasibility of microbial degradation.
Table 1: Microbial Genera Involved in Halogenated Hydrocarbon Degradation
| Genus | Type of Halogenated Compound Degraded | Reference |
|---|---|---|
| Pseudomonas | Chlorinated and Fluorinated Aromatic Compounds | researchgate.netnih.gov |
| Acinetobacter | Hydrocarbons | researchgate.net |
| Nocardia | Hydrocarbons | researchgate.net |
| Vibrio | Hydrocarbons | researchgate.net |
| Achromobacter | Hydrocarbons | researchgate.net |
Strategies for Environmental Detoxification of Fluoroaromatics
Given the persistence of many fluoroaromatic compounds in the environment, various strategies have been developed for the remediation of contaminated sites. nih.gov These approaches can be broadly categorized into biological, chemical, and physical methods.
Bioremediation involves the use of microorganisms to break down contaminants. researchgate.net This can be enhanced through:
Biostimulation : Amending the contaminated environment with nutrients or electron donors to stimulate the activity of indigenous microorganisms capable of degrading the pollutant. researchgate.net
Bioaugmentation : Introducing specific, pre-grown microbial strains with known degradative capabilities to the contaminated site. researchgate.netresearchgate.net
Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants from soil and water. alliedacademies.org Certain plants, known as hyperaccumulators, can absorb pollutants through their roots and accumulate them in their biomass, which can then be harvested and removed. alliedacademies.org
Chemical and Physical Methods are also employed for detoxification:
In Situ Chemical Oxidation (ISCO) and In Situ Chemical Reduction (ISCR) involve injecting chemical oxidants or reductants into the subsurface to transform contaminants into less harmful substances. epa.gov
Adsorption using materials like activated carbon can effectively remove aromatic compounds from contaminated groundwater. epa.govmdpi.com
Permeable Reactive Barriers (PRBs) are treatment zones created below ground that contain reactive materials to intercept and treat contaminated groundwater as it flows through. epa.gov
The selection of a detoxification strategy depends on the specific contaminant, the characteristics of the site, and cost-effectiveness. For fluoroaromatics, strategies often need to address the stability of the C-F bond, which makes them resistant to many conventional treatments. collectionscanada.canih.gov
Green Chemistry Principles in the Synthesis and Application of Halogenated Benzyl (B1604629) Alcohols
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. proquest.com The synthesis of halogenated benzyl alcohols, including this compound, can be made more environmentally benign by adhering to these principles.
Key green chemistry principles applicable to the synthesis of these compounds include:
Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally friendly solvents like water or propylene carbonate. acs.org
Catalysis : Employing catalysts to improve reaction efficiency and reduce waste. The use of abundant, inexpensive, and low-toxicity metals like iron as catalysts is a promising green alternative to rare and noble metals. acs.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks : Whenever feasible, utilizing starting materials derived from renewable resources.
Biocatalysis : Using enzymes or whole microorganisms (like Baker's Yeast) to perform chemical transformations. worldwidejournals.com These biocatalytic methods often exhibit high selectivity and operate under mild, aqueous conditions, reducing energy consumption and by-product formation. worldwidejournals.com
Electrochemical Synthesis : Employing electrochemical methods for oxidation or reduction can be a clean and efficient approach, as the primary reagent is the electron, which eliminates the need for potentially harmful chemical reagents and simplifies product purification. semanticscholar.org
For instance, the synthesis of the related compound 2-Chloro-6-fluorobenzyl alcohol has been reported using biotransformation with Baker's Yeast and via electrochemical reduction of the corresponding aldehyde. worldwidejournals.comsemanticscholar.org These methods represent greener alternatives to traditional synthetic routes that might involve hazardous reagents or produce significant waste. Similarly, palladium-catalyzed carbonylation reactions of benzyl alcohols can be designed to be halogen-free, further enhancing the sustainability of the process. rsc.org
Table 2: Application of Green Chemistry Principles to Benzyl Alcohol Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |
|---|---|---|---|
| Use of Catalysis | Iron(II/III) chloride as a catalyst for etherification. | Replaces rare, toxic, and expensive metal catalysts. | acs.org |
| Use of Greener Solvents | Propylene carbonate as a recyclable solvent. | Reduces reliance on volatile organic compounds. | acs.org |
| Halogen-Free Processes | Carbonylation of benzyl acetates without halogen additives. | Avoids the use of halogenated reagents and by-products. | rsc.org |
| Biocatalysis | Baker's Yeast for the reduction of corresponding ketones/aldehydes. | High selectivity, mild reaction conditions, reduced waste. | worldwidejournals.com |
Intellectual Property and Patent Landscape for 3,6 Dichloro 2 Fluorobenzyl Alcohol and Derivatives
Patented Synthetic Processes for Fluorinated Benzyl (B1604629) Alcohol Derivatives
The synthesis of fluorinated benzyl alcohol derivatives, including structures similar to 3,6-dichloro-2-fluorobenzyl alcohol, has been the subject of significant patent activity. The primary goal of these patents is to establish proprietary, efficient, and safe manufacturing processes that are suitable for industrial-scale production. google.com
A notable patented approach involves a novel production route starting from fluorine-containing benzonitriles. google.comgoogle.com This process consists of reducing the benzonitrile (B105546) to a corresponding fluorine-containing benzylamine, which is then converted to the target fluorine-containing benzyl alcohol by replacing the amino group with a hydroxyl group. google.com This multi-step synthesis is described as a short and effective route for producing these valuable intermediates. google.com The reduction of the nitrile to the amine can be achieved using established methods, such as catalytic hydrogenation. google.com
Another significant patented process provides a method for preparing benzyl alcohols, particularly those with fluorine substituents, in a single-vessel reaction. google.com This process converts aryl bromides into benzyl alcohols by reacting them with carbon monoxide and a formate (B1220265), a weak reducing agent, over a palladium catalyst. google.com This method avoids the intermediate step of isolating and purifying a benzaldehyde (B42025), which simplifies the synthesis and makes it more attractive for industrial applications. google.com
Additionally, patents cover the halogenation of benzyl alcohols to produce benzyl halides, which are themselves important reactive intermediates. One patented method describes the conversion of halogen-containing benzyl alcohols into the corresponding benzyl halides with high yield by reacting them with a halogenating agent. google.com
The patented synthetic routes for fluorinated benzyl alcohols offer considerable industrial advantages over conventional methods. A key driver for this innovation is the need for processes that are not only high-yielding but also safer and more cost-effective on a large scale. google.comgoogle.com
For instance, traditional reductions of benzoic acids to benzyl alcohols often employ reagents like lithium aluminum hydride or diborane. google.com These reagents, particularly lithium aluminum hydride, are flammable and difficult to handle, posing significant safety challenges for industrial production. google.comgoogle.com The patented processes provide safer alternatives. The one-vessel reaction using a formate as a reducing agent is highlighted as a simple and safe process. google.com
| Patented Process | Starting Material | Key Steps | Industrial Advantages | Reference(s) |
| Nitrile Reduction & Hydrolysis | Fluorine-containing benzonitrile | 1. Reduction of nitrile to benzylamine2. Replacement of amino group with hydroxyl group | Short and effective route; high yield and purity; avoids hazardous reagents like lithium aluminum hydride. | google.comgoogle.com |
| One-Vessel Carbonylation/Reduction | Aryl bromide | Reaction with carbon monoxide and formate over a palladium catalyst. | Single-vessel reaction simplifies process; avoids isolation of aldehyde intermediate; safer than using lithium alanate or diborane. | google.com |
| Hydrolysis of Benzyl Chloride | Substituted Benzyl Chloride | High-temperature hydrolysis with water without added base. | Avoids use of sodium carbonate; reduces saline wastewater; allows for recycling of hydrochloric acid by-product. | google.com |
Patenting of Novel Biologically Active Derivatives and Formulations
Derivatives of halogenated benzyl alcohols, including those structurally related to this compound, are frequently cited in patents for novel, biologically active compounds. These patents protect new chemical entities where the halogenated benzyl moiety is a critical component of a larger molecule designed to interact with a specific biological target.
A significant area of patenting activity is in the development of new pharmaceuticals. For example, various chloro-fluorobenzyl bromides, including 3-chloro-2-fluorobenzyl bromide, are listed as key reactants in patents for novel inhibitors of Stearoyl-CoA desaturase 1 (SCD1). googleapis.com These inhibitors are being investigated for the treatment of metabolic diseases such as obesity. googleapis.com The patent protects the final compounds, which are synthesized by reacting the benzyl bromide derivative with a piperazine-based scaffold. googleapis.com
In the agrochemical sector, halogenated benzyl alcohols are incorporated into molecules designed as pesticides. Patents have been granted for fluorine-containing sulfide (B99878) compounds that exhibit fungicidal activity, particularly against the fungus Sclerotium rolfsii. google.com The synthesis described in these patents involves reacting a reactive ester of a substituted benzyl alcohol with a sulfur-containing compound. google.com Similarly, esters of cyclopropane (B1198618) carboxylic acids with halogenated benzyl alcohols are patented as important insecticidal and acaricidal products. epo.org
The table below summarizes examples of patented biologically active derivatives.
| Derivative Class | Core Moiety Example | Claimed Biological Activity | Therapeutic/Application Area | Reference(s) |
| Piperazine Derivatives | 3-Chloro-2-fluorobenzyl | Stearoyl-CoA desaturase 1 (SCD1) Inhibition | Treatment of Obesity | googleapis.com |
| Aromatic Fluoroalkyl Sulfides | Halogenated Benzyl Group | Fungicidal | Agrochemical (Fungicide) | google.com |
| Cyclopropane Carboxylic Acid Esters | 2-Chloro-3,3,3-trifluoroprop-1-en-1-yl group attached to a benzyl alcohol | Insecticidal, Acaricidal | Agrochemical (Insecticide) | epo.org |
Emerging Trends in Chemical and Pharmaceutical Patents related to Halogenated Benzyl Alcohols
The patent landscape for halogenated benzyl alcohols reveals several key trends shaping research and development in the chemical and pharmaceutical industries.
A dominant trend is the increasing strategic importance of fluorine-containing organic compounds. The unique properties imparted by fluorine atoms—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated benzyl alcohols and their derivatives highly sought-after building blocks in drug discovery and agrochemical design. google.comgoogle.com Patents for novel synthesis routes specifically tailored for fluorinated aromatics reflect this demand. google.comgoogle.comgoogle.com
There is a clear shift towards "green" and more efficient chemical processes. Patents increasingly emphasize industrial advantages that include not only high yield but also improved safety profiles, reduced waste, and process simplification (e.g., one-pot reactions). google.comgoogle.com The move away from hazardous reagents like lithium aluminum hydride and the development of processes that minimize aqueous waste streams are indicative of this trend. google.comgoogle.comgoogle.com
Finally, the application of halogenated benzyl alcohol derivatives is expanding into new and sophisticated therapeutic areas. While their use in established areas like pesticides remains strong, their incorporation into drugs targeting complex diseases, such as metabolic disorders, highlights their growing role in modern medicine. googleapis.com The patenting of specific isomers and substitution patterns underscores a more refined approach to designing molecules with highly specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
